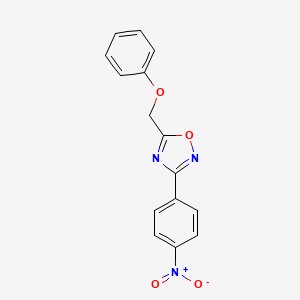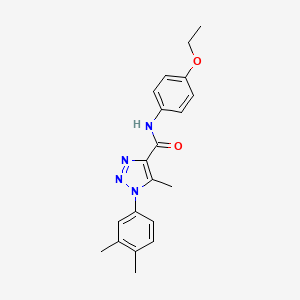
2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole is a synthetic compound that belongs to the family of benzimidazole derivatives. It is commonly used in scientific research due to its potent biological activity and diverse applications in various fields of study. In
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division. The compound has been shown to target tubulin, a protein involved in microtubule assembly, which is essential for cell division. It has also been shown to inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole are diverse and depend on the specific application and concentration used. The compound has been shown to induce apoptosis, a programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various bacteria and viruses. In addition, it has been shown to reduce inflammation and angiogenesis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole in lab experiments is its potent biological activity and diverse applications. The compound can be used as a research tool in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful consideration should be given to the concentration used and the specific application.
Direcciones Futuras
There are several future directions for the research and development of 2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole. One area of interest is the development of more potent and selective analogs of the compound for use as anticancer agents. Another area of interest is the investigation of the compound's potential use as an anti-inflammatory and anti-angiogenic agent. Additionally, the compound's potential use as an antimicrobial and antiparasitic agent should be further explored. Finally, the mechanism of action of the compound should be further elucidated to better understand its biological activity and potential therapeutic applications.
Conclusion:
In conclusion, 2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole is a synthetic compound that exhibits potent biological activity and diverse applications in various fields of study. The compound has been extensively studied for its potential therapeutic applications and is commonly used as a research tool in biochemistry, pharmacology, and medicinal chemistry. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of the compound are needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole involves the reaction of 2,4-dichloro-5-nitroaniline with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using column chromatography or recrystallization techniques.
Aplicaciones Científicas De Investigación
2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole has been extensively studied for its biological activity and potential therapeutic applications. It is commonly used as a research tool in the fields of biochemistry, pharmacology, and medicinal chemistry. The compound has been shown to exhibit potent antitumor, antiviral, and antimicrobial activity. It has also been investigated for its potential use as an anti-inflammatory, anti-angiogenic, and anti-parasitic agent.
Propiedades
IUPAC Name |
2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-8-6-9(15)12(18(19)20)5-7(8)13-16-10-3-1-2-4-11(10)17-13/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRTZQFEZGRWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5731533.png)


![N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5731559.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)




![2-(3,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5731589.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)
![{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5731595.png)